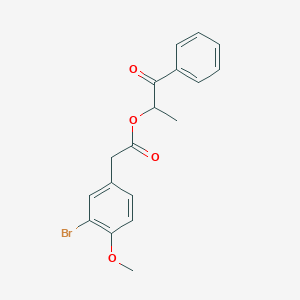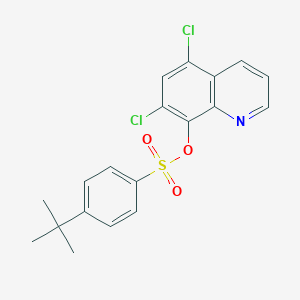![molecular formula C26H30N2O3 B288816 1-(Biphenyl-4-yloxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B288816.png)
1-(Biphenyl-4-yloxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Biphenyl-4-yloxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol, also known as BRL-15572, is a selective antagonist of the dopamine D3 receptor. It is a molecule that has been extensively studied due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mécanisme D'action
1-(Biphenyl-4-yloxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol acts as a selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor family that is primarily expressed in the mesolimbic system of the brain. By blocking the activity of the dopamine D3 receptor, 1-(Biphenyl-4-yloxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol can modulate the activity of the mesolimbic system, which is involved in the regulation of reward, motivation, and addiction.
Biochemical and Physiological Effects:
1-(Biphenyl-4-yloxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the activity of the mesolimbic dopamine system, which is implicated in the regulation of reward, motivation, and addiction. It has also been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and amphetamine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(Biphenyl-4-yloxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol is its high selectivity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. However, one limitation of 1-(Biphenyl-4-yloxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol is its poor water solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 1-(Biphenyl-4-yloxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol. One area of interest is the potential therapeutic applications of 1-(Biphenyl-4-yloxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol in the treatment of various neurological and psychiatric disorders, such as addiction and schizophrenia. Another area of interest is the development of more water-soluble analogues of 1-(Biphenyl-4-yloxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol, which could improve its pharmacokinetic properties and make it more suitable for in vivo studies. Additionally, further studies are needed to elucidate the precise mechanisms of action of 1-(Biphenyl-4-yloxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol and its effects on the mesolimbic dopamine system.
Méthodes De Synthèse
The synthesis of 1-(Biphenyl-4-yloxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol involves several steps, starting with the reaction of 4-bromobiphenyl with potassium tert-butoxide to form a biphenyl anion. The biphenyl anion is then reacted with 2-methoxyphenylpiperazine to form the intermediate compound, which is then reacted with 3-chloropropan-1-ol to form 1-(Biphenyl-4-yloxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol.
Applications De Recherche Scientifique
1-(Biphenyl-4-yloxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to have a high affinity for the dopamine D3 receptor, which is implicated in the regulation of reward, motivation, and addiction.
Propriétés
Nom du produit |
1-(Biphenyl-4-yloxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol |
|---|---|
Formule moléculaire |
C26H30N2O3 |
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol |
InChI |
InChI=1S/C26H30N2O3/c1-30-26-10-6-5-9-25(26)28-17-15-27(16-18-28)19-23(29)20-31-24-13-11-22(12-14-24)21-7-3-2-4-8-21/h2-14,23,29H,15-20H2,1H3 |
Clé InChI |
DGSMYRCAOASHKC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=C(C=C3)C4=CC=CC=C4)O |
SMILES canonique |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=C(C=C3)C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(2,5-Dichloroanilino)carbonyl]isophthalic acid](/img/structure/B288736.png)
![6-bromo-3-{[4-(3-chloro-4-methylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B288739.png)




![(3,4-Dimethoxyphenyl)[4-(2,4-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B288755.png)
![3-[(4-benzyl-1-piperazinyl)carbonyl]-6-bromo-8-methoxy-2H-chromen-2-one](/img/structure/B288756.png)
![1-({4'-[(2,6-Dimethyl-1-piperidinyl)sulfonyl][1,1'-biphenyl]-4-yl}sulfonyl)-2,6-dimethylpiperidine](/img/structure/B288758.png)


